Nec-1i serves as an inactive analog of Necrostatin-1 (Nec-1), a well-known inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIP1). [, , ] This characteristic renders Nec-1i a valuable tool in scientific research, particularly in studies investigating necroptosis – a form of programmed cell death. [, ] Nec-1i's lack of RIP1 inhibitory activity allows it to function as a negative control, helping researchers discern the specific effects of Nec-1 and differentiate them from any potential off-target effects. [, , ]
The compound is classified under thioxoimidazolidinones, a subclass of imidazolidinones. Its synthesis has been documented in various research studies, indicating its relevance in pharmacological applications. The compound can be synthesized through several chemical pathways, primarily involving the condensation of indole derivatives with thioxoimidazolidinone precursors .
The synthesis of 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone typically involves a multi-step process, which may include the following key steps:
The molecular structure of 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone features a five-membered imidazolidinone ring with a thione functional group (C=S). Key structural characteristics include:
The molecular formula for this compound is C₁₃H₁₁N₃OS, and its molecular weight is approximately 253.31 g/mol. Structural elucidation via NMR shows characteristic peaks corresponding to the indole protons and the thioamide proton .
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone can participate in various chemical reactions:
The mechanism of action for 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is primarily linked to its ability to interact with biological macromolecules:
Through docking studies, it has been suggested that this compound can effectively bind to amyloid-beta aggregates, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Key physical and chemical properties of 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone include:
Spectroscopic data reveal characteristic absorption bands associated with functional groups:
The scientific applications of 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone are diverse:
The core structure comprises a 2-thioxoimidazolidin-4-one scaffold substituted at the 5-position by a (1H-indol-3-yl)methyl group. The systematic IUPAC name is 5-[(1H-indol-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one. This reflects:
Structural Features:
Table 1: Systematic Nomenclature Components
Structural Component | IUPAC Representation | Position |
---|---|---|
Parent Heterocycle | Imidazolidin-4-one | Base |
Sulfur Functional Group | 2-Sulfanylidene | C2 |
Arylalkyl Substituent | 5-[(1H-Indol-3-yl)methyl] | C5 |
This compound lacks a universally reported CAS Registry Number in the retrieved data. However, close analogues are documented:
Synonyms vary significantly across sources:
The consensus molecular formula is C₁₂H₁₁N₃OS, derived from:
Molecular Weight Discrepancies:
Source | Reported Molecular Weight (g/mol) | Notes |
---|---|---|
PubChem (CID 5371761) | 245.30 | Matches C₁₂H₁₁N₃OS exact mass (245.0621) [1] |
PubChem (CID 2828334) | 259.33 | Reflects methylated analogue C₁₃H₁₃N₃OS [2] |
Simson Pharma (Analog) | 229.23 | For non-thioxo C₁₂H₁₁N₃O₂ [3] |
Table 2: Molecular Weight Calculation Validation
Atom Type | Count | Atomic Mass (u) | Total Mass (u) |
---|---|---|---|
C | 12 | 12.011 | 144.132 |
H | 11 | 1.008 | 11.088 |
N | 3 | 14.007 | 42.021 |
O | 1 | 15.999 | 15.999 |
S | 1 | 32.065 | 32.065 |
Exact Mass | 245.062 |
Discrepancy Analysis:
Thioxo-Imidazolidinone System:
Indolylmethyl Group:
Table 3: Substituent Nomenclature Breakdown
Substituent | Correct Prefix/Suffix | Common Errors |
---|---|---|
–C(=S)–NH– (at C2) | 2-Thioxo or 2-sulfanylidene | "2-Thio", "2-thiocarbonyl" |
–CH₂–(C₈H₆N) (at C5) | 5-[(1H-Indol-3-yl)methyl] | "3-Indolylmethyl", "Tryptaminyl" |
Hybrid Naming Conventions:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0